6-Chloro-5-(2-chloroethyl)indolin-2-one is a chemical compound with the molecular formula and a molecular weight of 230.09 g/mol. It is categorized as an indolinone derivative, which features an indole structure with an additional chloroethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents .
The chemical reactivity of 6-Chloro-5-(2-chloroethyl)indolin-2-one primarily involves electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. It can undergo nucleophilic substitutions where the chloroethyl group can be replaced by various nucleophiles, leading to a range of derivatives. Additionally, it can participate in cyclization reactions that form more complex structures, enhancing its pharmacological profile .
Research indicates that 6-Chloro-5-(2-chloroethyl)indolin-2-one exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that it possesses anti-proliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy . The compound has also been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for drug-drug interactions .
Several synthesis methods have been reported for 6-Chloro-5-(2-chloroethyl)indolin-2-one:
6-Chloro-5-(2-chloroethyl)indolin-2-one is primarily investigated for its applications in:
Interaction studies have shown that 6-Chloro-5-(2-chloroethyl)indolin-2-one can inhibit specific cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This inhibition suggests that the compound may affect the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its potential as a multi-target therapeutic agent.
Several compounds share structural similarities with 6-Chloro-5-(2-chloroethyl)indolin-2-one, which can provide insights into its uniqueness and potential applications:
Compound Name | Similarity | Notable Features |
---|---|---|
5-(2-Chloroethyl)indolin-2-one | 0.96 | Lacks additional chlorine at position 6 |
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one | 0.83 | Contains a pyrrole moiety enhancing biological activity |
5-Bromoindolin-2-one | 0.82 | Bromine substituent may alter reactivity and activity |
6-Bromo-5-(2-chloroethyl)indolin-2-one | 0.81 | Similar structure but with bromine instead of chlorine |
The unique combination of the chloroethyl and chloro substituents in 6-Chloro-5-(2-chloroethyl)indolin-2-one enhances its solubility and bioavailability compared to similar compounds, making it a subject of interest in pharmacological research .
The compound emerged as a key intermediate during the development of ziprasidone, a serotonin-dopamine antagonist used for schizophrenia and bipolar disorder. Early synthesis routes involved multi-step processes with hazardous intermediates, prompting the development of optimized methods. A breakthrough one-pot synthesis was reported in 2009, eliminating the need for isolating toxic precursors by employing sodium borohydride and triethylsilyl hydride. This method improved safety and scalability, underscoring its importance in pharmaceutical manufacturing.
The indolin-2-one scaffold is renowned for its versatility in drug design. Its bicyclic structure enables:
Environmental Hazard